

# GSK3532795: A Second-Generation HIV-1 Maturation Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | GSK3532795 |           |
| Cat. No.:            | B606274    | Get Quote |

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**GSK3532795** (formerly BMS-955176) is a second-generation maturation inhibitor that represents a novel class of antiretroviral agents targeting the late stages of the HIV-1 replication cycle. Unlike many existing antiretrovirals that inhibit viral enzymes such as reverse transcriptase, protease, or integrase, **GSK3532795** disrupts the viral maturation process, rendering newly produced virions non-infectious.[1][2] This guide provides a comprehensive overview of the mechanism of action, in vitro activity, resistance profile, and clinical trial data for **GSK3532795**.

## **Mechanism of Action**

The final step in the HIV-1 replication cycle is the maturation of newly budded viral particles into infectious virions. This process is mediated by the viral protease, which cleaves the Gag and Gag-Pol polyproteins at specific sites. A critical cleavage event occurs between the capsid (CA) and spacer peptide 1 (SP1) domains of Gag.[3] Inhibition of this cleavage results in the production of immature, non-infectious virus particles with defective cores.[2]

**GSK3532795** specifically targets and binds to the CA-SP1 cleavage site within the Gag polyprotein.[3] By binding to this site, **GSK3532795** stabilizes the immature Gag lattice and sterically hinders the viral protease from accessing and cleaving the CA-SP1 junction.[3] This



## Foundational & Exploratory

Check Availability & Pricing

leads to the release of virions with an incomplete core structure, thereby preventing them from successfully infecting new cells.[2]





HIV-1 Maturation Pathway and Inhibition by GSK3532795



#### In Vitro Resistance Selection Workflow







#### GSK3532795 Resistance Pathway



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Antiviral Activity, Safety, and Exposure-Response Relationships of GSK3532795, a
  Second-Generation Human Immunodeficiency Virus Type 1 Maturation Inhibitor,
  Administered as Monotherapy or in Combination With Atazanavir With or Without Ritonavir in
  a Phase 2a Randomized, Dose-Ranging, Controlled Trial (Al468002) PubMed
  [pubmed.ncbi.nlm.nih.gov]
- 2. Resistance profile of the HIV-1 maturation inhibitor GSK3532795 in vitro and in a clinical study PMC [pmc.ncbi.nlm.nih.gov]



- 3. journals.plos.org [journals.plos.org]
- To cite this document: BenchChem. [GSK3532795: A Second-Generation HIV-1 Maturation Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606274#gsk3532795-as-a-second-generation-maturation-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com